

methylenediurea CAS number and chemical identifiers

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Compound of Interest

Compound Name: Methylenediurea

Cat. No.: B089379

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An In-depth Technical Guide to Methylenediurea

This technical guide provides a comprehensive overview of **methylenediurea** (MDU), including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Methylenediurea, a key intermediate in the production of urea-formaldehyde resins and a component of controlled-release fertilizers, is a white, water-soluble solid.^[1] Its fundamental chemical identifiers and properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for **methylenediurea** is provided in Table 1, facilitating its unambiguous identification across various databases and regulatory frameworks.

Identifier Type	Value
CAS Number	13547-17-6[1]
Preferred IUPAC Name	N,N''-Methylenediurea[1]
Other Names	methylenebis(urea), (carbamoylamino)methylurea[1]
Molecular Formula	C3H8N4O2[1][2]
InChI	InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2, (H3,4,6,8)(H3,5,7,9)[2]
InChIKey	KQVLDRFGIKJHZ-UHFFFAOYSA-N[2]
SMILES	C(NC(=O)N)NC(=O)N[2]
PubChem CID	61645[2]
ChEBI ID	CHEBI:10790[1]
EC Number	236-918-5[1]
UNII	TT2013TAE9[1]

Physicochemical Data

The physicochemical properties of **methylenediurea** are crucial for its handling, formulation, and understanding its behavior in various systems. Key quantitative data are presented in Table 2.

Property	Value	Notes
Molar Mass	132.123 g·mol ⁻¹ [1]	
Appearance	White solid [1]	
Melting Point	203 °C (397 °F; 476 K) [1]	
Solubility	Water soluble [1]	
logP (calculated)	-2.2 [2]	A calculated value indicating high hydrophilicity.
pKa	Experimental data not readily available in the searched literature.	

Spectral Data

While comprehensive spectral data from experimental analyses are not readily available in the public domain, references to spectral information exist. PubChem lists the availability of ¹³C NMR and FTIR spectra for **methylenediurea**.[\[2\]](#) Specific peak assignments from the searched literature are not available.

Experimental Protocols

Detailed, standardized laboratory protocols for the synthesis and hydrolysis of pure **methylenediurea** are not widely published. However, based on the well-documented chemistry of urea-formaldehyde condensation and the known reactivity of **methylenediurea**, the following protocols can be adapted.

Synthesis of Methylenediurea (Adapted from Urea-Formaldehyde Resin Synthesis)

This protocol outlines the initial steps of urea-formaldehyde condensation, which leads to the formation of **methylenediurea** as a primary intermediate. Further purification would be required to isolate pure **methylenediurea**.

Materials:

- Urea (NH_2CONH_2)
- Formaldehyde (HCHO) solution (e.g., 37% in water)
- Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid)
- Base for pH adjustment (e.g., sodium hydroxide solution)
- Distilled water
- Reaction vessel with stirring and temperature control
- pH meter

Procedure:

- **Methylation:** In a reaction vessel, dissolve urea in an aqueous formaldehyde solution. The molar ratio of urea to formaldehyde should be controlled, with a higher urea ratio favoring the formation of lower molecular weight adducts like **methylenediurea**.
- **pH Adjustment:** Adjust the pH of the solution to slightly alkaline (pH 8-9) using a base. This condition favors the formation of methylolureas, the precursors to **methylenediurea**.
- **Condensation:** Carefully add an acid catalyst to lower the pH to the acidic range (pH 4-5). This will initiate the condensation of methylolureas to form methylene bridges, yielding **methylenediurea**.
- **Temperature Control:** Maintain the reaction temperature at a controlled level, typically between 50-70 °C, to manage the rate of condensation and prevent the formation of higher-order polymers.
- **Monitoring:** The reaction can be monitored by techniques such as HPLC to track the formation of **methylenediurea**.
- **Quenching and Isolation:** Once the desired concentration of **methylenediurea** is achieved, the reaction can be quenched by neutralizing the solution. Isolation of pure **methylenediurea** would require subsequent purification steps such as crystallization or chromatography.

Acid-Catalyzed Hydrolysis of Methylenediurea

The hydrolysis of **methylenediurea** back to urea and formaldehyde is a known reaction, particularly in acidic conditions.

Materials:

- **Methylenediurea**
- Aqueous acid solution (e.g., pH 3-5, prepared with a suitable buffer or mineral acid)
- Reaction vessel with stirring and temperature control
- Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

- **Solution Preparation:** Prepare a solution of **methylenediurea** in an aqueous medium with a pH in the range of 3-5. The rate of hydrolysis is directly proportional to the hydrogen ion concentration in this pH range.[\[3\]](#)
- **Temperature:** The reaction can be carried out at a controlled temperature. The activation energy for this monomolecular reaction is reported to be 19.5 kcal/mol.[\[3\]](#)
- **Reaction Monitoring:** The progress of the hydrolysis can be followed by monitoring the disappearance of **methylenediurea** and the appearance of urea and formaldehyde using a suitable analytical technique like HPLC.
- **Work-up:** The reaction mixture will contain urea, formaldehyde, and any remaining **methylenediurea**. Further separation and analysis can be performed as required.

Applications in a Research and Development Context

While the primary industrial applications of **methylenediurea** are in the formulation of fertilizers and resins, its chemical structure and reactivity, and that of its derivatives, have garnered interest in the field of drug discovery.

Methylene Urea Derivatives as Kinase Inhibitors

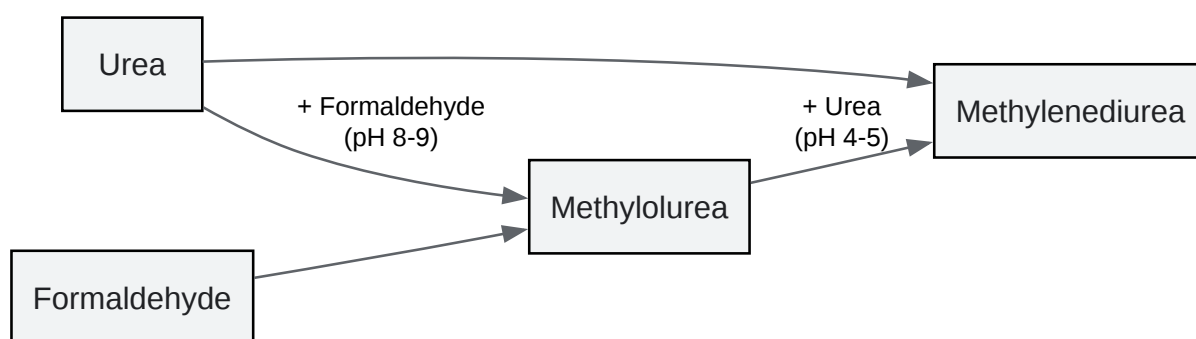
A significant development in the potential therapeutic application of MDU derivatives is in the field of oncology. Patents have been filed for methylene urea derivatives as inhibitors of RAF kinases. RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Inhibition of this pathway is a validated strategy for cancer therapy.

The general structure of these inhibitors involves a central urea or methylene urea core that serves as a scaffold for various substituents designed to interact with the kinase's active site.

Diagrams of Pathways and Workflows

Visual representations of the chemical and biological processes involving **methylenediurea** are provided below using the DOT language.

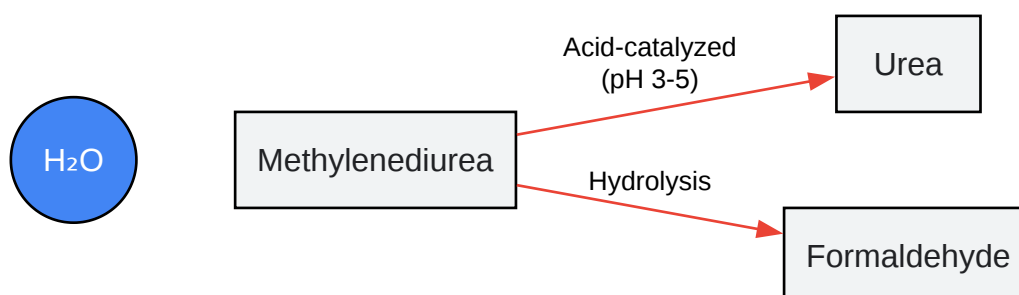
Synthesis of Methylenediurea



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*Synthesis of **Methylenediurea** from Urea and Formaldehyde.*

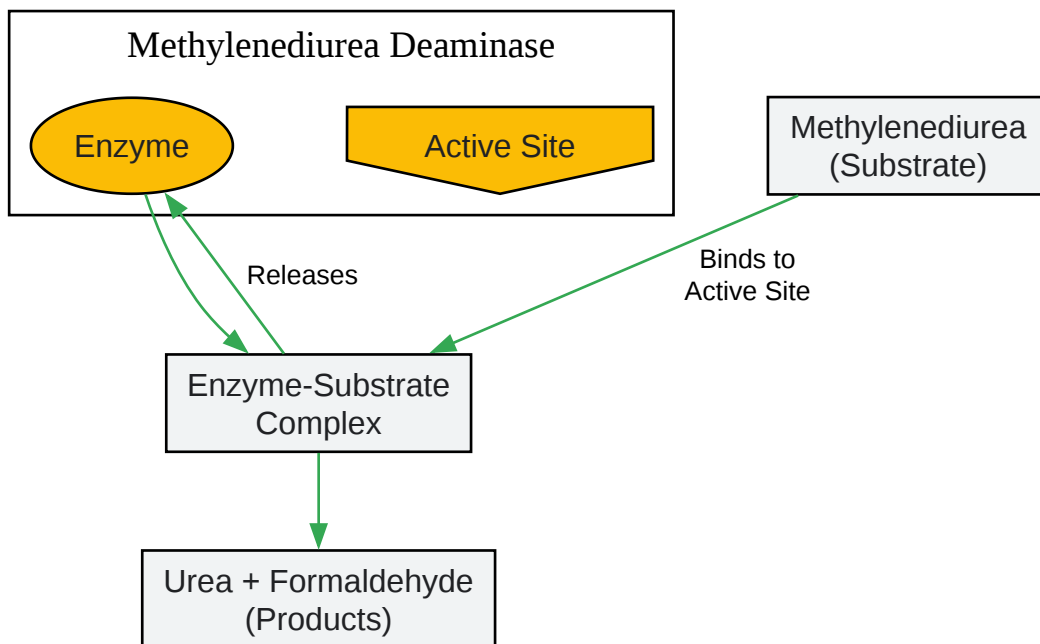
Hydrolysis of Methylenediurea



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*Acid-catalyzed hydrolysis of **Methylenediurea**.*

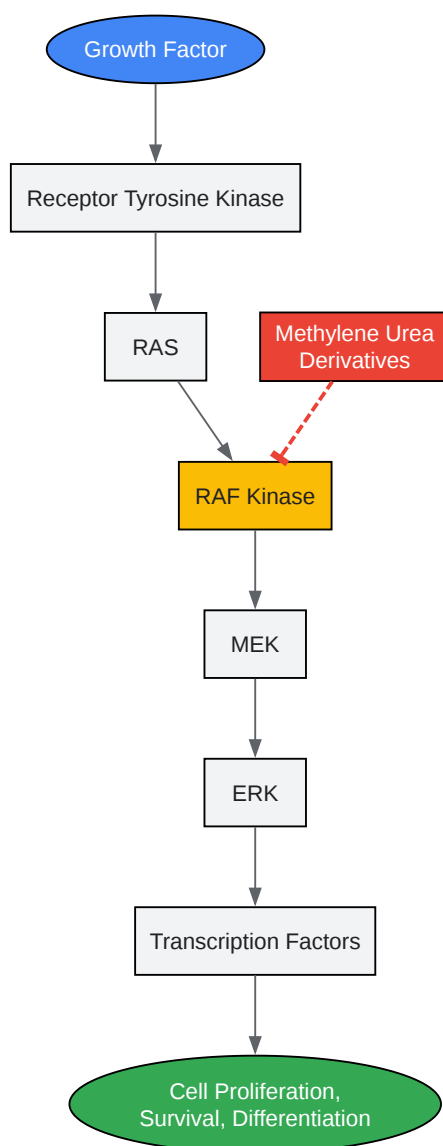
Enzymatic Degradation of Methylenediurea



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RAF Kinase Signaling Pathway and Inhibition



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Inhibition of the RAF-MEK-ERK pathway by Methylene Urea Derivatives.

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References

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- 2. Methylenediurea | C₃H₈N₄O₂ | CID 61645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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